An In-depth Technical Guide on 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
An In-depth Technical Guide on 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Properties
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic organic compound with a fused ring system composed of a pyrazole and a pyrimidine ring.[1] The structure is characterized by a methyl group at the 2-position and a carboxylic acid group at the 6-position.[1]
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | [2] |
| CAS Number | 739364-95-5 | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [1][3] |
| Molecular Weight | 177.16 g/mol | [1][3] |
| Melting Point | 238 °C (decomposes) | [4] |
| Appearance | White to light yellow powder or crystals | [3] |
| SMILES | CC1=NN2C=C(C=NC2=C1)C(=O)O | [2] |
| InChI | InChI=1S/C8H7N3O2/c1-5-2-7-9-3-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) | [2] |
Synthesis
Several synthetic routes for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have been reported, primarily highlighting its role as a key intermediate in the synthesis of the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Anagliptin.[5]
Experimental Protocol 1: From 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
This method involves the hydrolysis of the corresponding amide derivative.
Procedure:
-
Dissolve 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid amide (475 mg) in ethanol (5 mL).[3]
-
Add a 5 N sodium hydroxide solution (2 mL) to the mixture.[3]
-
Stir the reaction mixture at 70 °C for 1 hour.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Add an appropriate amount of water and wash the mixture with ethyl acetate.[3]
-
Separate the aqueous phase and acidify it by dropwise addition of 2 N hydrochloric acid until the pH becomes acidic.[3]
-
Collect the precipitated white crystals by filtration.[3]
-
Wash the crystals sequentially with water and hexane.[3]
-
Dry the resulting crystals under reduced pressure to obtain 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (300 mg, 63% yield).[3]
Experimental Protocol 2: Oxidation of 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine
This method involves the oxidation of the corresponding aldehyde.
Procedure:
-
To a 500 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of water.[3]
-
Add 6-carbaldehyde-2-methyl-pyrazolo[1,5-a]pyrimidine (35.2g, 0.22 mol), 30% hydrogen peroxide (41.9g, 0.33 mol), and sodium chlorite (29.9g, 0.33 mol).[3]
-
Raise the temperature to 50 °C and maintain for 1 hour.[3]
-
Cool the reaction mixture to 20 °C. Monitor the reaction completion by TLC.[3]
-
Adjust the pH to 2-3 with hydrochloric acid.[3]
-
Filter the solid and recrystallize from 200 ml of ethanol to obtain 29.8 g of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a white solid (76.7% yield).[3]
Spectroscopic Data
Available spectroscopic data for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is limited.
Mass Spectrometry:
-
ESI/MS: m/z 178 ([M+H]⁺), 176 ([M-H]⁻)[3]
¹H NMR Spectroscopy: A patent for the synthesis of Anagliptin provides the following ¹H NMR data for the title compound.
-
¹H NMR (400MHz, DMSO-d₆): δ 9.35 (d, J=1.9Hz, 1H), 8.80 (d, J=2.1Hz, 1H), 6.65 (s, 1H), 2.46 (s, 3H).
¹³C NMR and IR Spectroscopy: Comprehensive ¹³C NMR and IR spectroscopic data for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not readily available in the searched literature.
Biological Activity and Applications
While specific biological activity data for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not extensively reported, the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[6] Derivatives of this scaffold have been shown to act as ATP-competitive inhibitors of various kinases.
The primary documented application of 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is as a crucial building block in the synthesis of Anagliptin , a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes.[5]
General Signaling Pathway for Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
Given the established role of the pyrazolo[1,5-a]pyrimidine core in kinase inhibition, a generalized signaling pathway is presented below. This diagram illustrates the common mechanism of action where such compounds compete with ATP for the binding site on a protein kinase, thereby inhibiting the phosphorylation of downstream substrates and blocking the signaling cascade. It is important to note that this is a representative pathway and specific targets for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid have not been identified.
Caption: General Kinase Inhibition Pathway for Pyrazolo[1,5-a]pyrimidine Derivatives.
Conclusion
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a well-characterized compound in terms of its chemical structure and synthesis. Its primary significance lies in its role as a key intermediate for the anti-diabetic drug Anagliptin. While the broader pyrazolo[1,5-a]pyrimidine class of molecules shows promise as kinase inhibitors, further research is needed to elucidate the specific biological activities and potential therapeutic applications of this particular carboxylic acid derivative. This guide provides a foundational understanding for researchers interested in this compound and its potential in drug discovery and development.
References
- 1. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid Exporters & Suppliers [sgtlifesciences.com]
- 2. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C8H7N3O2 | CID 23091947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylpyrazolo[1,5-a]pyriMidine-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 739364-95-5 [sigmaaldrich.com]
- 5. 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid | 739364-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
